molecular formula C8H7BrN2O B15331502 4-Bromo-N-methylbenzo[d]isoxazol-3-amine

4-Bromo-N-methylbenzo[d]isoxazol-3-amine

Cat. No.: B15331502
M. Wt: 227.06 g/mol
InChI Key: MKTCTXNMWSNKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methylbenzo[d]isoxazol-3-amine (CAS 1228574-53-5) is a high-purity chemical compound intended for research and development use only. This benzo[d]isoxazole derivative is supplied with a documented purity of 99% and has a molecular weight of 227.06, with the molecular formula C8H7BrN2O . The compound should be stored at 2-8°C . As a functionalized benzo[d]isoxazole, this compound serves as a valuable synthetic intermediate or scaffold in medicinal chemistry. The benzo[d]isoxazole core is a recognized privileged structure in drug discovery, with documented applications in the design of potent inhibitors . Notably, derivatives based on the 3-methyl-benzo[d]isoxazole scaffold have been developed into potent bromodomain and extra-terminal (BET) inhibitors, such as the previously reported Y06036, demonstrating significant anti-proliferative activity against cancer cell lines . This highlights the potential of this chemical class in oncology research, particularly in the disruption of protein-protein interactions involved in gene transcription . The presence of both a bromo substituent and an N-methylamine group on the isoxazole core makes this specific compound a versatile building block for further chemical exploration, including metal-catalyzed cross-coupling reactions and the development of novel bioactive molecules for pharmacological evaluation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-N-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7BrN2O/c1-10-8-7-5(9)3-2-4-6(7)12-11-8/h2-4H,1H3,(H,10,11)

InChI Key

MKTCTXNMWSNKPY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NOC2=C1C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Bromo-N-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[d]isoxazol-3-amine scaffold allows for diverse substitutions, which influence electronic properties, steric bulk, and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features/Activities
4-Bromo-N-methylbenzo[d]isoxazol-3-amine 4-Br, N-Me C₈H₇BrN₂O 227.06 Enhanced lipophilicity due to N-methylation; potential kinase inhibitor scaffold
5-Bromobenzo[d]isoxazol-3-amine 5-Br C₇H₅BrN₂O 213.03 Used in synthesizing kinase inhibitors (e.g., compound 32 in )
4-Fluorobenzo[d]isoxazol-3-amine 4-F C₇H₅FN₂O 152.12 Smaller halogen improves solubility; explored in antiviral scaffolds
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine 5-CF₃ C₈H₅F₃N₂O 202.13 Electron-withdrawing CF₃ group enhances metabolic stability
5,7-Dibromobenzo[d]isoxazol-3-amine 5-Br, 7-Br C₇H₄Br₂N₂O 291.93 Increased molecular weight reduces solubility; limited bioavailability
5-Amino-4-bromo-3-methylisoxazole 4-Br, 3-Me C₄H₄BrN₃O 190.00 Simplified isoxazole core; used in agrochemical intermediates

Q & A

Q. Methodological Answer :

  • Purification : Use column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to separate brominated isomers. Recrystallization from ethanol/water (1:3) enhances crystalline purity .
  • Validation :
    • HPLC : Employ a C18 column with UV detection at 254 nm; retention time should match a reference standard (if available).
    • NMR : Confirm the absence of residual solvents (e.g., DMF) and di-brominated impurities via 1^1H and 13^{13}C NMR. The methyl group on the amine should appear as a singlet at ~2.8 ppm .
    • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 241 [M+H]+^+ (calculated for C8_8H7_7BrN2_2O).

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromine substitution on bioactivity?

Q. Methodological Answer :

Comparative Synthesis : Prepare analogs with halogen substitutions (e.g., 5-Fluoro, 6-Iodo) using protocols similar to those for brominated derivatives .

Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. For example:

  • Kinase Inhibition : Measure IC50_{50} values against recombinant kinases in a 96-well plate format (ATP concentration: 10 μM).

Data Analysis : Use multivariate regression to correlate electronic (Hammett σp_p) and steric (Taft Es_s) parameters of substituents with bioactivity. Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets .

Advanced: How can researchers resolve contradictions in reported biological activity data for brominated benzo[d]isoxazole derivatives?

Q. Methodological Answer :

  • Source Identification : Check for batch-specific impurities (e.g., residual 5,7-dibromo byproducts) via LC-MS. Cross-reference purity data from suppliers (≥95% by HPLC is critical) .
  • Assay Reproducibility : Standardize protocols (e.g., cell viability assays using MTT) across labs. Include positive controls (e.g., staurosporine for apoptosis).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., bromine at 4- vs. 5-position) .

Advanced: What computational strategies are recommended to model the interactions of this compound with biological targets?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.2 e).

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding with active-site residues (e.g., Arg120).

QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Advanced: How does the stability of this compound vary under different storage conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation products may include debrominated analogs.
  • Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the isoxazole ring.
  • Solution Stability : In DMSO, use within 48 hours to avoid oxidation (confirmed by 1^1H NMR loss of aromatic protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.